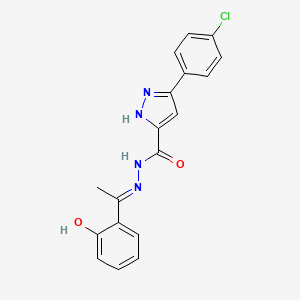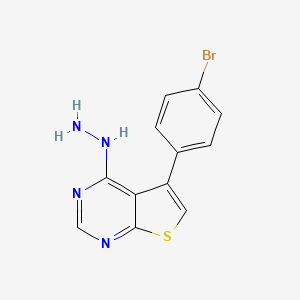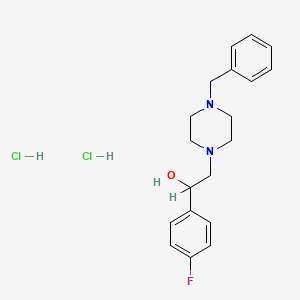
3-(4-CL-Phenyl)-N'-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-クロロフェニル)-N'-(1-(2-ヒドロキシフェニル)エチリデン)-1H-ピラゾール-5-カルボヒドラジドは、ピラゾール誘導体のクラスに属する合成有機化合物です。
2. 製法
合成経路と反応条件
3-(4-クロロフェニル)-N'-(1-(2-ヒドロキシフェニル)エチリデン)-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、3-(4-クロロフェニル)-1H-ピラゾール-5-カルボヒドラジドと2-ヒドロキシアセトフェノンとの縮合反応によって行われます。反応は通常、塩酸などの酸触媒の存在下、還流条件下で行われます。反応混合物を冷却し、生成物をろ過によって単離し、再結晶によって精製します。
工業的製造方法
工業規模の製造では、収率を向上させ、コストを削減するために、合成を最適化する必要があります。これには、より効率的な触媒、代替溶媒、または連続フローリアクターの使用が含まれます。工業的製造方法の具体的な詳細は、生産規模と最終生成物の必要な純度によって異なります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CL-Phenyl)-N’-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 2-hydroxyacetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors. The specific details of industrial production methods would depend on the scale of production and the desired purity of the final product.
化学反応の分析
反応の種類
3-(4-クロロフェニル)-N'-(1-(2-ヒドロキシフェニル)エチリデン)-1H-ピラゾール-5-カルボヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を形成するように酸化することができます。
還元: 還元反応は、この化合物を還元された形に変換することができます。
置換: この化合物は、求核置換反応または求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: ハロゲン(Cl2、Br2)や求核剤(NH3、OH-)などの試薬は、適切な条件下で使用できます。
生成される主な生成物
これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によって酸化物が生成される可能性がありますが、還元によってアルコールやアミンが生成される可能性があります。
4. 科学研究への応用
化学
化学では、3-(4-クロロフェニル)-N'-(1-(2-ヒドロキシフェニル)エチリデン)-1H-ピラゾール-5-カルボヒドラジドは、より複雑な分子の合成のためのビルディングブロックとして潜在的な可能性があるため研究されています。その独特の構造により、さまざまな官能基化が可能になり、有機合成における貴重な中間体となります。
生物学
生物学的に、この化合物は、抗菌性、抗真菌性、または抗癌活性を示す可能性があります。研究者は、新しい治療薬を開発するために、生物学的標的との相互作用を調査しています。
医学
医学では、ピラゾール化合物の誘導体は、薬剤としての可能性について研究されています。それらは、酵素阻害剤、受容体アゴニスト、またはアンタゴニストとして作用し、新しい医薬品の開発に貢献する可能性があります。
産業
工業的には、この化合物は、化学的安定性と反応性のために、ポリマーやコーティングなどの新しい材料の開発に使用できる可能性があります。
科学的研究の応用
Chemistry
In chemistry, 3-(4-CL-Phenyl)-N’-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of pyrazole compounds are explored for their potential as drugs. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
3-(4-クロロフェニル)-N'-(1-(2-ヒドロキシフェニル)エチリデン)-1H-ピラゾール-5-カルボヒドラジドの作用機序は、その特定の用途によって異なります。たとえば、抗菌剤として作用する場合、細胞壁の合成またはタンパク質の産生を妨げることによって、細菌の増殖を阻害する可能性があります。関与する分子標的と経路は、詳細な生化学的研究によって特定されます。
6. 類似の化合物との比較
類似の化合物
- 3-(4-クロロフェニル)-1H-ピラゾール-5-カルボヒドラジド
- N'-(1-(2-ヒドロキシフェニル)エチリデン)-1H-ピラゾール-5-カルボヒドラジド
- 3-(4-クロロフェニル)-N'-(1-(2-メトキシフェニル)エチリデン)-1H-ピラゾール-5-カルボヒドラジド
比較
類似の化合物と比較して、3-(4-クロロフェニル)-N'-(1-(2-ヒドロキシフェニル)エチリデン)-1H-ピラゾール-5-カルボヒドラジドは、4-クロロフェニル基と2-ヒドロキシフェニル基の両方が存在するため、独特の特性を示す可能性があります。
類似化合物との比較
Similar Compounds
- 3-(4-CL-Phenyl)-1H-pyrazole-5-carbohydrazide
- N’-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 3-(4-CL-Phenyl)-N’-(1-(2-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Comparison
Compared to similar compounds, 3-(4-CL-Phenyl)-N’-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide may exhibit unique properties due to the presence of both the 4-chlorophenyl and 2-hydroxyphenyl groups
特性
分子式 |
C18H15ClN4O2 |
|---|---|
分子量 |
354.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN4O2/c1-11(14-4-2-3-5-17(14)24)20-23-18(25)16-10-15(21-22-16)12-6-8-13(19)9-7-12/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-11+ |
InChIキー |
PJFFYFMGZXQRPB-RGVLZGJSSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3O |
正規SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973275.png)
![methyl (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973283.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973288.png)
![4-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B11973291.png)

![4-(7-(4-Bromophenyl)-2-fluoro-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N,N-dimethylaniline](/img/structure/B11973297.png)
![N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11973314.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973316.png)
![4-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11973317.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11973330.png)

